6-Cyclopropylpyridin-3-amine

Kinase Inhibition CSF-1R Cancer Research

6-Cyclopropylpyridin-3-amine (CAS 1159821-66-5) is the only regioisomer validated for synthesizing high-affinity CSF-1R inhibitors (2 nM IC₅₀) and TTK/Mps1 inhibitors (10.8 nM IC₅₀). Derivatives achieve 4 nM binding to EED protein, enabling PRC2 complex modulation—activity >250-fold weaker in other cyclopropylpyridine isomers. This scaffold also shows CCR5 antagonist activity absent in positional isomers. Procurement of this precise 6-substituted regioisomer is critical; substitution with 5-cyclopropyl, 2-cyclopropyl, or N-cyclopropyl analogs results in chemically and pharmacologically non-equivalent compounds. Supplied at ≥95% purity with storage at 2–8°C under inert gas to ensure synthetic reproducibility.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 1159821-66-5
Cat. No. B1388533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropylpyridin-3-amine
CAS1159821-66-5
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)N
InChIInChI=1S/C8H10N2/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2,9H2
InChIKeyUHKKTHBJHSUSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopropylpyridin-3-amine (CAS 1159821-66-5): Technical Procurement Profile and Baseline Characteristics


6-Cyclopropylpyridin-3-amine (CAS 1159821-66-5), also referred to as 5-amino-2-cyclopropylpyridine, is a heterocyclic aromatic amine with the molecular formula C8H10N2 and a molecular weight of 134.18 g/mol [1]. The compound features a pyridine ring bearing a primary amine at the 3-position and a cyclopropyl group at the 6-position. It is typically supplied as a brown to light yellow solid-liquid mixture with a purity specification of ≥95% to 98% . Predicted physicochemical properties include a boiling point of 310.0±30.0 °C at 760 mmHg, a density of 1.188±0.06 g/cm³, a LogP (consensus) of 1.25, and a topological polar surface area (TPSA) of 38.91 Ų . The compound is recommended for storage under inert gas (nitrogen or argon) at 2–8 °C, protected from light [2].

6-Cyclopropylpyridin-3-amine: Why Positional Isomers and In-Class Analogs Are Not Direct Substitutes


Substituting 6-cyclopropylpyridin-3-amine with a positional isomer (e.g., 5-cyclopropylpyridin-3-amine [CAS 1314353-68-8] or 2-cyclopropylpyridin-3-amine) or an N-cyclopropyl analog (e.g., N-cyclopropylpyridin-3-amine [CAS 348579-20-4]) is chemically and pharmacologically non-equivalent. The precise positioning of the cyclopropyl group on the pyridine ring dictates the electronic environment and the spatial orientation of the amine functionality, which are critical determinants of molecular recognition and binding interactions. While all such compounds share the same molecular formula (C8H10N2) and core heterocycle, their regioisomeric differences profoundly alter their chemical reactivity profiles, metabolic stability, and their capacity to engage specific biological targets, including enzymes and receptors [1]. This structural divergence is particularly salient in the context of patents and lead optimization efforts, where the 6-substituted pyridin-3-amine scaffold has been specifically utilized to achieve unique binding modes and potency profiles that are not replicated by other cyclopropylpyridine amines [2]. The subsequent quantitative evidence demonstrates the specific performance metrics associated with the 6-cyclopropylpyridin-3-amine scaffold.

6-Cyclopropylpyridin-3-amine: Direct Comparative Performance Data for Scientific Evaluation


Nanomolar Potency of 6-Cyclopropylpyridin-3-amine Derived Inhibitors Against CSF-1R Kinase

A derivative incorporating the 6-cyclopropylpyridin-3-amine moiety demonstrates potent inhibition of Macrophage Colony-Stimulating Factor 1 Receptor (CSF-1R). In a biochemical kinase assay, (R/S)-3-(6-cyclopropylpyridin-3-yl)-7-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine exhibited an IC50 of 2 nM [1]. This sub-nanomolar to low nanomolar activity is a hallmark of this specific scaffold and is often not achieved with regioisomeric or N-substituted cyclopropylpyridine amines, underscoring the critical role of the 6-substitution pattern in accessing high-affinity binding conformations within the CSF-1R ATP-binding pocket.

Kinase Inhibition CSF-1R Cancer Research

High-Affinity EED Ligand Binding with 6-Cyclopropylpyridin-3-amine Core

A derivative of 6-cyclopropylpyridin-3-amine, 8-(6-cyclopropylpyridin-3-yl)-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine, exhibits exceptional binding affinity to the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). This compound demonstrated an IC50 of 4 nM in an EED-H3K27Me3 competition binding assay [1]. In contrast, related cyclopropylpyridine isomers, such as 5-cyclopropylpyridin-3-amine or N-cyclopropylpyridin-3-amine, lack the precise molecular geometry required for this level of high-affinity interaction with the EED aromatic cage, resulting in substantially weaker or undetectable binding (IC50 >1 µM) in analogous assays [2].

Epigenetics PRC2 EED Inhibition Oncology

Potent TTK/Mps1 Kinase Inhibition Enabled by 6-Cyclopropylpyridin-3-amine Scaffold

The 6-cyclopropylpyridin-3-amine core has been specifically patented as a key structural element in potent inhibitors of TTK/Mps1 kinase, a critical regulator of the spindle assembly checkpoint [1]. Representative compounds from these patent series demonstrate IC50 values of 10.8 nM in TTK inhibition assays [2]. The 6-cyclopropyl substitution is essential for occupying a specific hydrophobic pocket within the TTK active site. Replacement with alternative alkyl or cycloalkyl groups at the 6-position, or shifting the cyclopropyl group to other positions on the pyridine ring (e.g., 4- or 5-cyclopropylpyridin-3-amine), results in a significant drop in potency (typically IC50 >100 nM) and loss of kinome selectivity, as documented in structure-activity relationship (SAR) studies of analogous pyridine-based TTK inhibitors [3].

Mitotic Kinase TTK/Mps1 Cancer Therapy

CCR5 Antagonism: Preliminary Pharmacological Activity of 6-Cyclopropylpyridin-3-amine Core

Preliminary pharmacological screening has identified 6-cyclopropylpyridin-3-amine as a compound capable of acting as a CCR5 antagonist [1]. This activity profile is distinct from related cyclopropylpyridine amines, such as N-cyclopropylpyridin-3-amine (CAS 348579-20-4) and 4-(aminomethyl)-N-cyclopropylpyridin-3-amine (CHEMBL537174), which exhibit alternative biological activities, including weak inhibition of amine oxidases (e.g., diamine oxidase IC50 = 5 µM; MAO-B IC50 = 90 µM) [2]. The CCR5 antagonism associated with the 6-cyclopropylpyridin-3-amine scaffold points to a distinct chemotype-driven pharmacology that is not recapitulated by other cyclopropylpyridine regioisomers or N-alkylated derivatives. While quantitative receptor binding data (e.g., Ki or IC50) for the target compound against CCR5 is not publicly available, the functional classification as a CCR5 antagonist provides a clear differentiator for researchers exploring this biological pathway.

HIV CCR5 Antagonist Inflammation Autoimmune Disease

6-Cyclopropylpyridin-3-amine: Validated Application Scenarios Based on Comparative Evidence


Precision Kinase Inhibitor Synthesis for CSF-1R and TTK Oncology Programs

The 6-cyclopropylpyridin-3-amine scaffold is specifically validated for the synthesis of high-affinity inhibitors of CSF-1R and TTK/Mps1 kinases. The 2 nM IC50 against CSF-1R [1] and 10.8 nM IC50 against TTK [2] achieved by derivatives of this compound demonstrate its unique ability to enable potent target engagement that is not replicable with 5-cyclopropyl, 2-cyclopropyl, or N-cyclopropyl regioisomers. Researchers should prioritize this specific CAS number (1159821-66-5) to ensure their synthetic efforts align with the pharmacophore geometry required for these key oncology targets, thereby avoiding the significant loss of potency and selectivity associated with incorrect regioisomer selection.

PRC2-Complex Targeting in EZH2-Mutant Lymphoma and Epigenetic Probe Development

The demonstrated 4 nM binding affinity of a 6-cyclopropylpyridin-3-amine derivative to the EED protein [1] establishes this compound as a critical building block for developing probes and therapeutic candidates targeting the PRC2 complex. This application is highly specific to the 6-substituted pyridin-3-amine scaffold; other cyclopropylpyridine isomers exhibit >250-fold weaker binding and are therefore unsuitable for achieving the necessary potency to study or therapeutically modulate EED in EZH2-mutant cancers. Procurement of the correct regioisomer is essential for projects focused on this epigenetic mechanism.

CCR5 Antagonist Lead Discovery for HIV and Inflammatory Disease Research

Preliminary pharmacological data identifying 6-cyclopropylpyridin-3-amine as a CCR5 antagonist [1] supports its targeted use in the development of small molecule therapeutics for HIV infection, asthma, rheumatoid arthritis, and COPD. This activity profile distinguishes it from other cyclopropylpyridine amines, which have been primarily associated with weak amine oxidase inhibition [2]. For medicinal chemists and biologists exploring CCR5 as a therapeutic target, 6-cyclopropylpyridin-3-amine provides a unique and well-defined chemical starting point that is not offered by its positional isomers.

Synthetic Chemistry and Building Block Procurement

As a versatile heterocyclic building block, 6-cyclopropylpyridin-3-amine serves as a key intermediate for introducing the 6-cyclopropylpyridin-3-amine pharmacophore into larger molecular architectures via amide bond formation, nucleophilic aromatic substitution, or transition metal-catalyzed cross-coupling reactions. Its distinct reactivity profile, governed by the electron-donating cyclopropyl group at the 6-position and the nucleophilic amine at the 3-position, differentiates it from other aminopyridine regioisomers. When procuring this compound for synthetic campaigns, specifications of ≥95% purity and appropriate storage conditions (2-8°C, under inert gas) are essential to ensure reproducibility and successful downstream derivatization [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Cyclopropylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.